molecular formula C13H13N3O2 B14493828 2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone

2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone

Cat. No.: B14493828
M. Wt: 243.26 g/mol
InChI Key: LHKJAIAZUAHJBE-FYWRMAATSA-N
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Description

2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone is a chemical compound with a complex structure that includes a pyridazine ring, a hydroxyimino group, and a phenylethanone moiety

Preparation Methods

The synthesis of 2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone typically involves multiple steps. One common method includes the reaction of 3-methylpyridazine with hydroxylamine to form the hydroxyimino derivative, followed by the introduction of the phenylethanone group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.

Chemical Reactions Analysis

2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone can be compared with similar compounds such as:

    2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanol: This compound has a similar structure but with an alcohol group instead of a ketone.

    3-methylpyridazine derivatives: These compounds share the pyridazine ring and methyl group but differ in other substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone

InChI

InChI=1S/C13H13N3O2/c1-10-7-8-13(15-18)16(14-10)9-12(17)11-5-3-2-4-6-11/h2-8,18H,9H2,1H3/b15-13+

InChI Key

LHKJAIAZUAHJBE-FYWRMAATSA-N

Isomeric SMILES

CC1=NN(/C(=N/O)/C=C1)CC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=NN(C(=NO)C=C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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